molecular formula C18H27F2N3O2 B7070457 N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide

Cat. No.: B7070457
M. Wt: 355.4 g/mol
InChI Key: BJLGUDWMGKCAAK-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a difluoromethoxy group, and an isopropylamino group. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F2N3O2/c1-12(2)22-15-6-8-23(9-7-15)18(24)21-11-14-10-13(3)4-5-16(14)25-17(19)20/h4-5,10,12,15,17,22H,6-9,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLGUDWMGKCAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CNC(=O)N2CCC(CC2)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-(difluoromethoxy)-5-methylbenzyl chloride: This intermediate is synthesized by reacting 2-(difluoromethoxy)-5-methylbenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of the piperidine derivative: The piperidine ring is introduced by reacting the benzyl chloride intermediate with piperidine in the presence of a base such as potassium carbonate.

    Introduction of the isopropylamino group: The final step involves the reaction of the piperidine derivative with isopropylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(methoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide
  • N-[[2-(trifluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide
  • N-[[2-(chloromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide

Uniqueness

N-[[2-(difluoromethoxy)-5-methylphenyl]methyl]-4-(propan-2-ylamino)piperidine-1-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

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